![molecular formula C20H18FNO3S2 B2828018 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 861427-73-8](/img/structure/B2828018.png)
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H18FNO3S2 and its molecular weight is 403.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Applications
A study by Makki et al. (2016) described the synthesis of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives, showcasing their potential in antimicrobial activities and analytical applications. The compounds demonstrated good antimicrobial activities against pathogenic bacteria and fungi. Additionally, their voltammetric behavior was studied, indicating potential for analytical applications in detecting bismuth(III) in water (Makki et al., 2016).
Antiviral and Cytotoxic Activities
Dawood et al. (2011) explored the synthesis of new pyrazole- and isoxazole-based heterocycles, including thiazolidinone derivatives, evaluating their anti-HSV-1 (Herpes simplex virus type-1) and cytotoxic activities. One of the compounds significantly reduced viral plaques, suggesting potential antiviral applications (Dawood et al., 2011).
Antimicrobial and Antioxidant Properties
Research on the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives by Karanth et al. (2019) revealed that these compounds exhibited good antimicrobial and potent antioxidant activities, indicating their usefulness in developing new therapeutic agents (Karanth et al., 2019).
Applications in Solar Cells
A study by Rahman et al. (2018) utilized an organo-sulfur compound, structurally similar to thiazolidinone derivatives, as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This research highlights the potential of such compounds in improving the efficiency and cost-effectiveness of sensitization-based solar cells (Rahman et al., 2018).
Anticancer Activities
Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against human cancer cell lines. The study found that certain derivatives exhibited potent antiproliferative activity, underscoring their potential as anticancer agents (Chandrappa et al., 2008).
properties
IUPAC Name |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S2/c1-24-16-7-6-13(11-17(16)25-2)8-9-22-19(23)18(27-20(22)26)12-14-4-3-5-15(21)10-14/h3-7,10-12H,8-9H2,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAICIKKKKCWFV-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


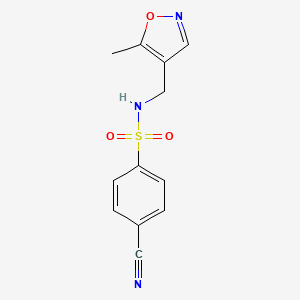
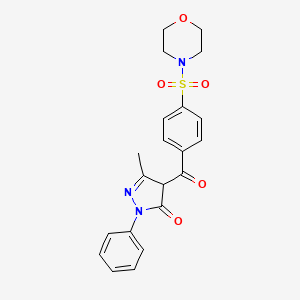

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)
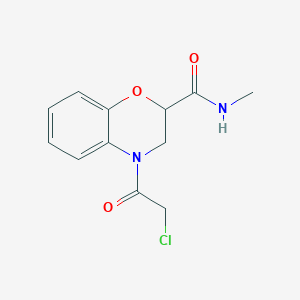
![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
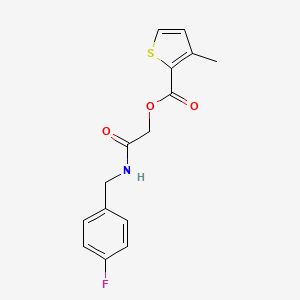
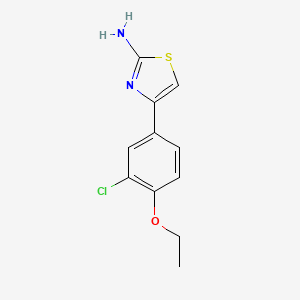
![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)
![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole](/img/structure/B2827956.png)
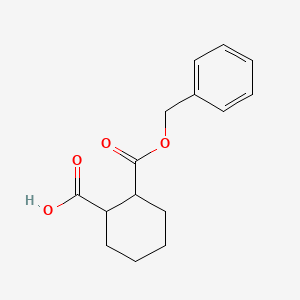
![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)